Predicted Protein Kinase Inhibitor Profile via PASS
In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts that 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol has a high probability (Pa: 0.620) of acting as a protein kinase inhibitor [1]. This predicted activity is notable when compared to the PASS profile of the analog 3-bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol, which shows a lower predicted probability (Pa: 0.577) for protein kinase inhibition [2].
| Evidence Dimension | Probability of Protein Kinase Inhibition (Pa) |
|---|---|
| Target Compound Data | 0.620 (predicted) |
| Comparator Or Baseline | 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol: 0.577 (predicted) |
| Quantified Difference | ΔPa = +0.043 |
| Conditions | PASS (Prediction of Activity Spectra for Animals) in silico model |
Why This Matters
The higher predicted probability for kinase inhibition suggests this chloro-derivative may be a more promising starting point for developing kinase-targeted therapies than its bromo analog.
- [1] Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Nature. View Source
- [2] Scientific Reports. (2025). Table 7 PASS prediction for the activity of the 3-bromo analog. Nature. View Source
